molecular formula C24H22N4O4S2 B11624271 4-(5-((2-(Benzyl(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

4-(5-((2-(Benzyl(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B11624271
M. Wt: 494.6 g/mol
InChI Key: FHFODKVUAKSIEG-JXAWBTAJSA-N
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Description

4-(5-((2-(Benzyl(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core, a thioxothiazolidin ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-((2-(Benzyl(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(5-((2-(Benzyl(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrido[1,2-a]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: 3-chloroperoxybenzoic acid (mCPBA) for oxidation.

    Reducing Agents: Sodium borohydride (NaBH4) for reduction.

    Nucleophiles: Trimethylsilyl cyanide (TMSCN) for nucleophilic substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, oxidized, and substituted analogs.

Scientific Research Applications

4-(5-((2-(Benzyl(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-((2-(Benzyl(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit dihydrofolate reductase (DHFR), thereby reducing the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-((2-(Benzyl(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is unique due to its combination of a pyrido[1,2-a]pyrimidine core with a thioxothiazolidin ring and a butanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H22N4O4S2

Molecular Weight

494.6 g/mol

IUPAC Name

4-[(5Z)-5-[[2-[benzyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C24H22N4O4S2/c1-26(15-16-8-3-2-4-9-16)21-17(22(31)27-12-6-5-10-19(27)25-21)14-18-23(32)28(24(33)34-18)13-7-11-20(29)30/h2-6,8-10,12,14H,7,11,13,15H2,1H3,(H,29,30)/b18-14-

InChI Key

FHFODKVUAKSIEG-JXAWBTAJSA-N

Isomeric SMILES

CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCC(=O)O

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCC(=O)O

Origin of Product

United States

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